4-Methoxybut-1-yne
Overview
Description
“1-Butyne, 4-methoxy-” also known as “4-Methoxy-1-butyne” is a chemical compound with the molecular formula C5H8O . It has an average mass of 84.116 Da and a monoisotopic mass of 84.057518 Da .
Molecular Structure Analysis
The systematic name for “1-Butyne, 4-methoxy-” is 4-Methoxy-1-butyne . The structure can be represented by the SMILES notation as COCCC#C
. The InChI representation is InChI=1S/C5H8O/c1-3-4-5-6-2/h1H,4-5H2,2H3
.
Physical and Chemical Properties Analysis
“1-Butyne, 4-methoxy-” is a colorless to yellow liquid . It has a density of 0.8±0.1 g/cm3 . The boiling point is 87.5±23.0 °C at 760 mmHg . The vapor pressure is 71.4±0.2 mmHg at 25°C . The enthalpy of vaporization is 31.4±3.0 kJ/mol . The flash point is -4.8±18.3 °C . The index of refraction is 1.405 .
Scientific Research Applications
Metalation and Electrophilic Reactions
1-Butyne, 4-methoxy- and its derivatives are studied for their reactions in metalation and electrophilic reactions. For example, methoxymercuration of alkynes, including 1,4-dimethoxy-2-butyne, is investigated for its kinetics and the formation of α-mercurated enol ethers, suggesting the formation of cationic intermediates (Bassetti, Floris & Spadafora, 1989).
Coordination Synthesis on Metal Centers
The compound has been involved in the study of coordination synthesis on metal centers. This includes reactions of tris(methoxyphenyl)chromium and 2-butyne, leading to various products and novel reactions such as methoxyl extrusion (Sneeden & Zeiss, 1972).
Isomerization and Synthesis Applications
1-Butyne, 4-methoxy- derivatives have been used in isomerization studies, such as the acetylene-diene isomerization of 1,4-dichloro-2-butyne, resulting in various products including 1-methoxy-1-buten-3-yne (Shostakovskii & Khomenko, 1960).
Nicholas Reactions in Synthesis
The compound has also been studied in the context of Nicholas reactions for synthesizing dicobalt dibenzocyclooctyne complexes, where hexacarbonyldicobalt complexes of 4-methoxybutynones and 4-methoxy-2-butynes are used (Djurdjevic & Green, 2013).
Hydrogenation and Catalysis Studies
The compound is relevant in hydrogenation studies, like the hydrogenation of unsaturated hydrocarbons on various catalysts, where compounds like 1-butyne (a related compound) are used to understand the kinetics and mechanisms involved (Boitiaux, Cosyns & Robert, 1987).
Photochemical Reactions
1-Butyne, 4-methoxy- derivatives are also involved in photochemical studies. For instance, the study of photoinitiated interactions between acetylenic ketones and electron and hydrogen donors includes compounds like 4-methyl-4-methoxy-1-p-tolyl-2-butyne-1-one (Maryasova, Zanina, Kruppa & Leshina, 1991).
Properties
IUPAC Name |
4-methoxybut-1-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-3-4-5-6-2/h1H,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYIWFITYHZCIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337356 | |
Record name | 4-methoxybut-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36678-08-7 | |
Record name | 4-methoxybut-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxybut-1-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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